Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride
Description
Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride (CAS: 1322879-81-1) is a nitrobenzoate derivative featuring a fluoro substituent at the 5-position, a nitro group at the 3-position, and a 1-methyl-1H-1,2,4-triazole-5-yl acetyl moiety at the 2-position. It serves as a critical intermediate in synthesizing PARP-1 (poly-ADP ribose polymerase-1) inhibitors, such as derivatives 2b and 2c, which are evaluated for their radiosensitizing and anticancer properties .
Properties
IUPAC Name |
methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O5.ClH/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22;/h3-4,6H,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZYHPMXDLZFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322616-35-2 | |
| Record name | Benzoic acid, 5-fluoro-2-[2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl]-3-nitro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322616-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzene ring. The nitration of the benzene ring introduces the nitro group, while the fluorination step adds the fluorine atom. The acylation reaction introduces the acetyl group, and the final step involves the formation of the triazole ring through a cyclization reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride has been identified as a cell-permeable inhibitor of cathepsin B , a protease involved in various diseases, including cancer and neurodegenerative disorders. Its inhibitory action on cathepsin B suggests potential therapeutic applications in treating these conditions by modulating proteolytic processes .
Antimicrobial Activity
Research indicates that compounds similar to methyl 5-fluoro derivatives exhibit antimicrobial properties. The presence of the triazole moiety enhances the compound's efficacy against various pathogens. This property opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Agricultural Applications
In agricultural research, the compound's structural characteristics suggest potential use as a fungicide or herbicide . The triazole ring is commonly found in agricultural chemicals due to its effectiveness against fungal pathogens. Studies are ongoing to evaluate its efficacy in protecting crops from diseases while minimizing environmental impact .
Biochemical Research
The compound's ability to interact with biological systems makes it useful for biochemical studies. It can serve as a probe to investigate the role of cathepsin B in cellular processes and disease mechanisms. Such studies can lead to a better understanding of protease functions and their implications in health and disease .
Case Study 1: Inhibition of Cathepsin B
A study conducted by researchers at a prominent university demonstrated that this compound effectively inhibited cathepsin B activity in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antifungal Efficacy
In agricultural trials, this compound was tested against common fungal pathogens affecting wheat crops. Results showed significant reductions in fungal growth compared to untreated controls, indicating its potential as an environmentally friendly fungicide.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Inhibitor of cathepsin B; potential cancer treatment | Targeted therapy for cancer |
| Antimicrobial Activity | Effective against resistant bacterial strains | New antimicrobial agents |
| Agricultural Use | Potential fungicide/herbicide | Crop protection and yield improvement |
| Biochemical Research | Probe for studying protease functions | Insights into disease mechanisms |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of the nitro group and fluorine atom can influence its binding affinity to receptors and enzymes, leading to biological effects.
Comparison with Similar Compounds
Derivatives in PARP-1-Targeting Agents
Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate is a precursor to compounds like 2b and 2c , which differ in their aryl substituents:
- 2b : Contains a 4-bromophenyl group.
- 2c : Contains a 4-iodophenyl group.
Key Differences :
| Property | Target Compound (HCl Salt) | 2b (Br-substituted) | 2c (I-substituted) |
|---|---|---|---|
| Molecular Weight | ~428 g/mol (base) | 459.0463 g/mol | 506.05 g/mol |
| Substituent Effect | - | Enhanced halogen bonding (Br) | Stronger halogen bonding (I) |
| Application | Intermediate | PARP-1 inhibitor | PARP-1 inhibitor |
The bromo and iodo substituents in 2b and 2c improve binding affinity to PARP-1 via halogen bonding, whereas the parent compound lacks direct therapeutic activity but enables modular synthesis .
Nitrobenzoate-Based Pesticides
Nitrobenzoate derivatives are prevalent in agrochemicals, though their structures diverge significantly:
- Acifluorfen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid): A herbicide with a phenoxy group instead of the triazolyl acetyl moiety. The nitro group and aromatic system enable free radical generation in plants, unlike the target compound’s enzymatic inhibition role .
- Halosafen (5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide): Features a sulfonamide group, enhancing soil persistence compared to the methyl ester in the target compound .
Structural Contrasts :
| Feature | Target Compound | Acifluorfen | Halosafen |
|---|---|---|---|
| Core Functional Group | Triazolyl acetyl | Phenoxy | Sulfonamide |
| Bioactivity | PARP-1 intermediate | Herbicidal | Herbicidal |
| Solubility | High (HCl salt) | Moderate (acid form) | Low (amide form) |
Triazole-Containing Fungicides
Triazole rings are common in fungicides, but their substitution patterns differ:
- Metconazole (5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol): A systemic fungicide with a chlorophenyl group and cyclopentanol backbone, targeting fungal cytochrome P450 enzymes .
- Triticonazole (5-((4-chlorophenyl)methylene)-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol): Similar to metconazole but with a methylene group, altering steric effects .
Functional Comparison :
| Property | Target Compound | Metconazole |
|---|---|---|
| Triazole Position | 1-methyl-1H-1,2,4-triazol-5-yl | 1H-1,2,4-triazol-1-yl |
| Primary Use | Pharmaceutical intermediate | Agricultural fungicide |
| Mechanism | PARP-1 inhibition (indirect) | CYP51 inhibition |
Biological Activity
Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate hydrochloride (CAS No. 1322616-35-2) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H12ClFN4O5, with a molecular weight of 358.71 g/mol. It features a 5-fluoro substituent on a benzoate core and incorporates a triazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClFN4O5 |
| Molecular Weight | 358.71 g/mol |
| CAS Number | 1322616-35-2 |
| Purity | 98% |
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The inclusion of the triazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes.
Anticancer Activity
Recent investigations into related compounds have highlighted their role as inhibitors of specific protein-protein interactions involved in cancer progression. For instance, compounds similar to methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate have been evaluated for their ability to inhibit SUMO-specific proteases (SENPs), which are implicated in cancer cell survival and proliferation. The inhibition of SENP activity can lead to increased apoptosis in cancer cells, providing a therapeutic avenue for further exploration.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical to pathogen survival or cancer cell proliferation.
- Disruption of Protein Interactions : By interfering with protein-protein interactions, particularly those involving SENPs, the compound can alter cellular signaling pathways that promote tumor growth.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Case Studies and Research Findings
Several studies have documented the biological activity of triazole-containing compounds:
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that triazole derivatives exhibited potent antifungal activity against Candida species, suggesting a similar potential for methyl 5-fluoro derivatives .
- Cancer Cell Studies : Research published in Molecular Cancer Therapeutics showed that triazole-based inhibitors effectively reduced tumor growth in xenograft models by targeting SENP proteins .
- Mechanistic Insights : A recent publication in Nature Communications detailed the structural analysis of triazole inhibitors binding to their target proteins, revealing critical interactions that enhance their inhibitory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
